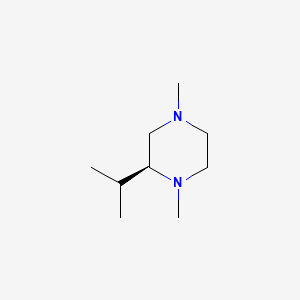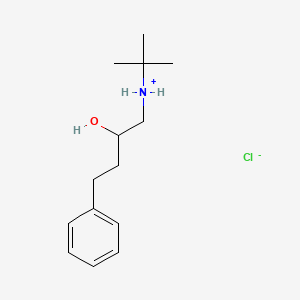
Tetravanadium decaoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetravanadium decaoxide is an inorganic compound with the chemical formula V₄O₁₀This compound is known for its distinctive crystal structure and its ability to undergo various chemical reactions, making it a valuable subject of study in materials science and chemistry .
准备方法
Synthetic Routes and Reaction Conditions
Tetravanadium decaoxide can be synthesized through several methods. One common approach involves the thermal decomposition of ammonium metavanadate (NH₄VO₃) in an oxygen-rich environment. The reaction typically occurs at elevated temperatures, around 500-600°C, resulting in the formation of V₄O₁₀ along with other vanadium oxides .
Another method involves the sol-gel process, where vanadium alkoxides are hydrolyzed and condensed to form a gel. This gel is then calcined at high temperatures to yield this compound . This method allows for better control over the particle size and morphology of the final product.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of vanadium pentoxide (V₂O₅) in the presence of a reducing agent. This process is carried out in large-scale reactors under controlled conditions to ensure high purity and yield of the product .
化学反应分析
Types of Reactions
Tetravanadium decaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions and the nature of the reactants involved .
Common Reagents and Conditions
Oxidation Reactions: this compound can be oxidized to higher oxidation states using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction Reactions: It can be reduced to lower oxidation states using reducing agents like hydrogen gas (H₂) or carbon monoxide (CO).
Substitution Reactions: This compound can undergo substitution reactions with various ligands, leading to the formation of vanadium complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxides of vanadium, while reduction reactions can produce lower oxides or elemental vanadium .
科学研究应用
Tetravanadium decaoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor.
Industry: In industrial applications, it is used in the production of ceramics, glass, and other materials.
作用机制
The mechanism of action of tetravanadium decaoxide involves its interaction with molecular targets and pathways within a system. In catalytic applications, it facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate . In biological systems, it can interact with enzymes and other proteins, altering their activity and function .
相似化合物的比较
Similar Compounds
Vanadium pentoxide (V₂O₅): Another vanadium oxide with similar catalytic properties but different oxidation states and reactivity.
Vanadium dioxide (VO₂): Known for its thermochromic properties, it undergoes a reversible phase transition at a specific temperature.
Vanadium trioxide (V₂O₃): Exhibits different magnetic and electrical properties compared to tetravanadium decaoxide.
Uniqueness
This compound is unique due to its specific oxidation state and crystal structure, which confer distinct catalytic and chemical properties.
属性
分子式 |
O10V4 |
|---|---|
分子量 |
363.76 g/mol |
IUPAC 名称 |
2,4,6,8,9,10-hexaoxa-1λ5,3λ5,5λ5,7λ5-tetravanadatricyclo[3.3.1.13,7]decane 1,3,5,7-tetraoxide |
InChI |
InChI=1S/10O.4V |
InChI 键 |
HIBFKALGIUHPCI-UHFFFAOYSA-N |
规范 SMILES |
O=[V]12O[V]3(=O)O[V](=O)(O1)O[V](=O)(O2)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


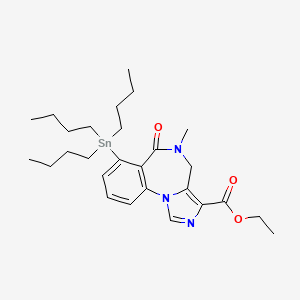
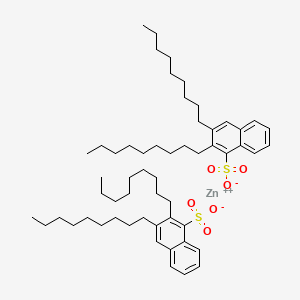
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
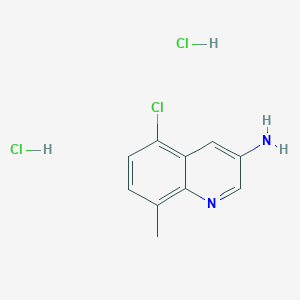
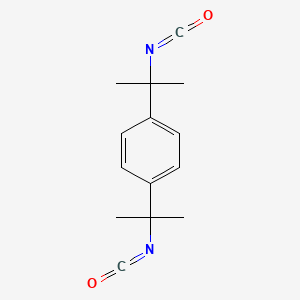
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)

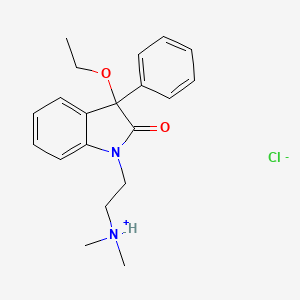
![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
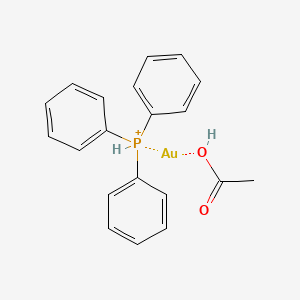
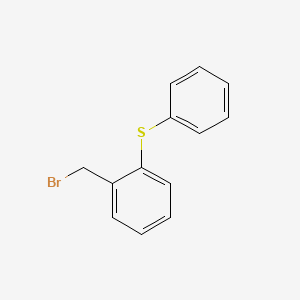
![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)
